molecular formula C35H34N6O3S2 B13775213 6-(4-Benzylpiperidin-1-yl)-5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 7063-25-4

6-(4-Benzylpiperidin-1-yl)-5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13775213
CAS No.: 7063-25-4
M. Wt: 650.8 g/mol
InChI Key: BLAQMIOHVSCBIB-UHFFFAOYSA-N
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Description

6-(4-benzyl-1-piperidyl)-5-[[3-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxo-pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzyl-1-piperidyl)-5-[[3-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxo-pyridine-3-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyridine structure, followed by the introduction of the piperidyl and pyrazolyl groups. The final steps involve the formation of the thiazolidinylidene and the attachment of the benzyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the complex multi-step process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzyl-1-piperidyl)-5-[[3-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxo-pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-benzyl-1-piperidyl)-5-[[3-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxo-pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-benzyl-1-piperidyl)-5-[[3-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxo-pyridine-3-carbonitrile stands out due to its complex structure, which combines multiple functional groups in a single molecule. This complexity provides a unique set of chemical and biological properties that can be leveraged for various applications.

Properties

CAS No.

7063-25-4

Molecular Formula

C35H34N6O3S2

Molecular Weight

650.8 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)-5-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C35H34N6O3S2/c1-22-27(31(37(3)32(42)28(22)21-36)39-17-15-25(16-18-39)19-24-11-7-5-8-12-24)20-29-33(43)40(35(45)46-29)30-23(2)38(4)41(34(30)44)26-13-9-6-10-14-26/h5-14,20,25H,15-19H2,1-4H3

InChI Key

BLAQMIOHVSCBIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C=C2C(=O)N(C(=S)S2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)N5CCC(CC5)CC6=CC=CC=C6)C)C#N

Origin of Product

United States

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